molecular formula C12H10 B014741 1-Vinylnaphthalene CAS No. 826-74-4

1-Vinylnaphthalene

Cat. No. B014741
CAS RN: 826-74-4
M. Wt: 154.21 g/mol
InChI Key: IGGDKDTUCAWDAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-vinylnaphthalene can be achieved through various methods, including the controlled synthesis from Morita–Baylis–Hillman bromides and propargyl acetate or p-nitrophenyl propargyl ether, allowing for the selective production of 1-vinylnaphthalene and various dienyne derivatives (Lim et al., 2013).

Molecular Structure Analysis

The molecular structure of 1-vinylnaphthalene features a vinyl group attached to the naphthalene ring, contributing to its unique photophysical and thermal properties. Investigations into macrocyclic poly(2-vinylnaphthalene) containing single benzylidene or anthracenylidene groups reveal insights into the structural effects on its physical properties (Nossarev & Hogen-esch, 2002).

Chemical Reactions and Properties

1-Vinylnaphthalene undergoes a variety of chemical reactions, including cationic polymerization and anionic polymerization, leading to polymers with low to very high molecular weights and narrow molecular weight distributions. Such reactions demonstrate the versatility of 1-vinylnaphthalene as a monomer in polymer chemistry (Bunel & Maréchal, 1978).

Physical Properties Analysis

The physical properties of 1-vinylnaphthalene and its polymers, such as glass transition temperatures and hydrodynamic volumes, are influenced by their molecular structure. Macrocyclic poly(2-vinylnaphthalene) shows higher nonoxidative thermal decomposition stability compared to their linear analogues, highlighting the importance of molecular architecture on their thermal properties (Nossarev & Hogen-esch, 2002).

Chemical Properties Analysis

The chemical properties of 1-vinylnaphthalene derivatives, including their reactivity in polymerization reactions and the formation of copolymers with specific functionalities, are crucial for their application in materials science. The anionic polymerization of 2-vinylnaphthalene, for instance, allows for the creation of polymers with precise molecular weights and narrow polydispersity indices, demonstrating the controllable nature of these reactions (Nossarev & Hogen-esch, 2001).

Scientific Research Applications

  • Wood Modification : Nikulina, Dmitrenkov, and Nikulin (2020) explored the use of 1-vinylnaphthalene to modify birch wood, finding it significantly reduces water absorption and swelling in wood-polymer composites. This modification increases the service life of products based on modified wood (Nikulina, Dmitrenkov, & Nikulin, 2020).

  • Photophysical Properties in Polymers : Research by Fox, Price, and Cozzens (1971) highlighted that in 1-Vinylnaphthalene copolymers, intramolecular triplet energy transfer is significant, leading to phosphorescence and delayed fluorescence (Fox, Price, & Cozzens, 1971).

  • Cavity Wall Insulation : Soutar and Swanson (1991) discovered that hydrophobic cavities in 1-vinylnaphthalene/methacrylic acid copolymers can sustain room temperature phosphorescence, offering a novel method for cavity wall insulation (Soutar & Swanson, 1991).

  • Electron Spin Resonance Studies : Higuchi et al. (1981) revealed that poly(1-vinylnaphthalene) and its polymers in phosphorescent triplet states show potential for detecting triplet energy transfer in glassy solutions and plastic hosts (Higuchi et al., 1981).

  • Cationic Polymerization : Bunel and Maréchal (1978) studied the cationic polymerization of 1- and 2-vinylnaphthalenes, producing low molecular weight polymers with similar polymerization rates under the experimented conditions (Bunel & Maréchal, 1978).

  • Luminescence in Polymers : David, Piens, and Geuskens (1976) focused on poly-1-vinylnaphthalene and its copolymers, finding minimal excimer dissociation in solutions, suggesting a lower frequency factor for excimer dissociation (David, Piens, & Geuskens, 1976).

  • Pyrolysis Studies : Yang, Lu, and Chai (2009) conducted a study on the pyrolysis of 1-ethylnaphthalene in a quartz tube reactor, yielding products including 1-vinylnaphthalene (Yang, Lu, & Chai, 2009).

  • Polymer Photochemical Processes : Gupta et al. (1981) studied internal conversion processes in poly(1-vinylnaphthalene), finding that approximately 84% of excitation energy is deactivated, influenced by various trap types and singlet excimers (Gupta et al., 1981).

Safety And Hazards

1-Vinylnaphthalene is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects89.


properties

IUPAC Name

1-ethenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGDKDTUCAWDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25135-12-0
Record name Poly(1-vinylnaphthalene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25135-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID90949434
Record name 1-Ethenylnaphthalene
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Vinylnaphthalene

CAS RN

826-74-4, 26588-32-9
Record name 1-Vinylnaphthalene
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Record name 1-Vinylnaphthalene
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Record name Vinylnaphthalene (mixed isomers)
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Record name 1-Ethenylnaphthalene
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Record name Vinylnaphthalene
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Record name 1-vinylnaphthalene
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Record name 1-VINYLNAPHTHALENE
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Synthesis routes and methods I

Procedure details

1-Hydrox-2-naphthylaldehyde was mixed with sodium ethoxide, and ethanol was removed to obtain sodium salt of 1-hydroxy-2-naphthylaldehyde. Subsequently, benzoyl chloride was dropped to the salt to obtain 1-benzoyloxy-2-naphthol-aldehyde. 0.9 mol of malonic acid was added to 0.25 mol of 1-benzoyloxy-2-naphthol-aldehyde, and 10 ml of pyridine was added thereto and reacted at a temperature of 110° C. for 2 hours to obtain 1-benzoyloxy-2-β-carboxyl)vinylnaphthalene. 0.14 mol of the 1-benzoyloxy-2-β-carboxyl)vinylnaphthalene 0.14 mol. of the 1-benzoyloxy2βcarboxyl)vinylnaphthalene) was dissolved in 100 ml of quinoline, and 5 g of copper powder was added thereto and reacted for further one hour at a temperature of 220° C. to obtain a 1-benzoyloxy-2-vinylnaphthalene. Next, 0.1 mol of 1-benzoyloxy-2-vinylnaphthalene was polymerized in benzene in the presence of AIBN in the same manner as in Synthetic Example 1 to obtain poly(1-benzoyloxynaphthalene). The poly(1-benzoyloxynaphthalene) of an amount corresponding to 0.5 mol of the monomer was dissolved in acetone, and 1 g of aqueous 1 N sodium hydroxide solution was added thereto and heated to obtain poly(vinylnaphthol) (Resin B). The obtained polymer was purified by reprecipitating it in an acetone-water-oxalic acid solution.
Quantity
0.9 mol
Type
reactant
Reaction Step One
[Compound]
Name
1-benzoyloxy-2-naphthol-aldehyde
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-vinylnaphthalene, α-methyl-2-vinylnaphthalene, β-methyl-2-vinylnaphthalene, 4-methyl-2-vinylnaphthalene, 4-methoxy-2-vinylnaphthalene, etc.;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-methyl-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
β-methyl-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-methyl-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-methoxy-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Vinylnaphthalene
Reactant of Route 2
1-Vinylnaphthalene
Reactant of Route 3
1-Vinylnaphthalene
Reactant of Route 4
Reactant of Route 4
1-Vinylnaphthalene
Reactant of Route 5
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1-Vinylnaphthalene
Reactant of Route 6
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1-Vinylnaphthalene

Citations

For This Compound
1,010
Citations
WE Bachmann, NC Deno - Journal of the American Chemical …, 1949 - ACS Publications
… The reaction of 1-vinylnaphthalene as a diene in the Diels-… of the 1-vinylnaphthalene and copolymerization with the … In applying this principle to 1-vinylnaphthalene, the terminal …
Number of citations: 107 0-pubs-acs-org.brum.beds.ac.uk
RD Burkhart, RG Aviles, K Magrini - Macromolecules, 1981 - ACS Publications
Both spectroscopic and kinetic studies of poly (l-vinylnaphthalene)(P1VN) in the solid film state have been carried out over the temperature range between 77 and 260 K. Luminescence …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
WE Bachmann, LB Scott - Journal of the American Chemical …, 1948 - ACS Publications
… It was found that when 1-vinylnaphthalene and maleic anhydride reacted in toluene at 90-100 a mixture of monomeric and copolymeric addition products was formed. 6 The monomeric …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
RF Cozzens, RB Fox - The Journal of Chemical Physics, 1969 - pubs.aip.org
… Poly(1-vinylnaphthalene) in a rigid glass at 77K exhibits a delayed fluorescence due to … in the homopolymer; experiments with 1-vinylnaphthalene-methyl methacrylate copolymers, …
Number of citations: 111 pubs.aip.org
JA VanALLAN - The Journal of Organic Chemistry, 1951 - ACS Publications
The use of picric acid as a dehydrating agent appears to be a useful innovation; no similar instances have come to our attention. The isomeric 6-methoxy-l-vinylnaphthalene has been …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
NS Nikulina, AI Dmitrenkov… - IOP Conference Series …, 2020 - iopscience.iop.org
… In order to facilitate the introduction of 1-vinylnaphthalene into the wood cavity, … of 1-vinylnaphthalene proceeds by a radical mechanism. To determine the effect of 1-vinylnaphthalene …
RB Fox, RF Cozzens - Macromolecules, 1969 - ACS Publications
… and sensitization of phosphorescence from the 1-vinylnaphthalenederived segments. … the 1-vinylnaphthalene-derived portions of the chain. In effect, the 1 -vinylnaphthalene segments …
Number of citations: 76 0-pubs-acs-org.brum.beds.ac.uk
RB Fox, TR Price, RF Cozzens - The Journal of Chemical Physics, 1971 - pubs.aip.org
… of styrene and 1-vinylnaphthalene com- fluorescence. Except … component to the 1-vinylnaphthalene-derived stability of the … piperylene polymers containing 1-vinylnaphthalene-derived …
Number of citations: 57 pubs.aip.org
J Heller, DB Miller - Journal of Polymer Science Part A‐1 …, 1967 - Wiley Online Library
… As part of a study of the synthesis and characterization of vinylaromatic polymers, we have prepared isotactic poly-1-vinylnaphthalene (PlVN), poly-%vinylnaphthalene (P2VN), poly-4-…
FC De Schryver, K Demeyer, S Toppet - Macromolecules, 1983 - ACS Publications
Temperature-dependent fluorescence spectra and intramolecular excimer decay curves of meso-and rac-l, r-di (l-naphthyl) diethyl ether (DlNEE) show the existenceof at least two …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk

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